Porfiromycin

Overview

Description

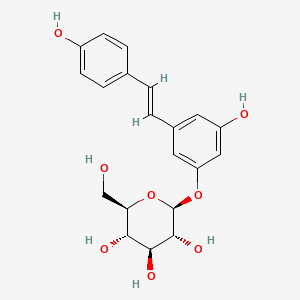

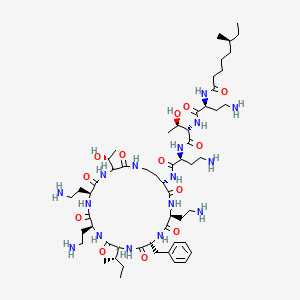

Porfiromycin is an N-methyl derivative of the antineoplastic antibiotic mitomycin C, which is isolated from various Streptomyces bacterial species . It is under investigation for the treatment of cancer, particularly head and neck cancer . This compound works by generating oxygen radicals and alkylating DNA, resulting in interstrand cross-links and single-strand breaks, which inhibit DNA synthesis and lead to the death of cancer cells .

Mechanism of Action

Porfiromycin is an N-methyl derivative of the antineoplastic antibiotic, mitomycin C, which is isolated from various Streptomyces bacterial species . It belongs to the family of drugs called anticancer antibiotics .

Target of Action

The primary target of this compound is DNA . It works by generating oxygen radicals and alkylating DNA, resulting in interstrand cross-links and single-strand breaks .

Mode of Action

This compound interacts with its target, DNA, by generating oxygen radicals and alkylating it . This leads to the formation of interstrand cross-links and single-strand breaks . The interstrand cross-links prevent the DNA strands from separating, which inhibits DNA replication and transcription .

Biochemical Pathways

It is known that the drug’s action results in the inhibition of dna synthesis . This disrupts the normal cell cycle, leading to cell death .

Pharmacokinetics

It has been suggested that the drug has a lower limit of detection suitable for plasma pharmacokinetics monitoring .

Result of Action

The result of this compound’s action is the inhibition of DNA synthesis, which leads to the death of cancer cells . It has a higher toxicity towards hypoxic cells, making it an attractive option for cancer treatment .

Action Environment

It is worth noting that this compound has a higher toxicity towards hypoxic cells , suggesting that the oxygen levels in the environment could influence its efficacy.

Biochemical Analysis

Biochemical Properties

Porfiromycin plays a significant role in biochemical reactions. It works by generating oxygen radicals and alkylating DNA, resulting in interstrand cross-links and single-strand breaks . This inhibits DNA synthesis and leads to the death of cancer cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis, which in turn affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with DNA. It generates oxygen radicals and alkylates DNA, leading to interstrand cross-links and single-strand breaks . This inhibits DNA synthesis and leads to the death of cancer cells .

Temporal Effects in Laboratory Settings

It is known that this compound has a higher toxicity towards hypoxic cells, making it an attractive option for cancer treatment .

Dosage Effects in Animal Models

It is known that this compound can increase the risk of methemoglobinemia when taken with certain medications .

Transport and Distribution

It is known that this compound has a higher toxicity towards hypoxic cells, which may influence its localization or accumulation .

Subcellular Localization

It is known that this compound generates oxygen radicals and alkylates DNA, which may influence its localization to specific compartments or organelles .

Preparation Methods

Porfiromycin is synthesized through a series of chemical reactions involving the modification of mitomycin C. The synthetic route typically involves the methylation of mitomycin C to produce this compound . Industrial production methods for this compound are not extensively documented, but they likely involve fermentation processes using Streptomyces species, followed by extraction and purification steps .

Chemical Reactions Analysis

Porfiromycin undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form reactive oxygen species, which contribute to its cytotoxic effects.

Reduction: Under hypoxic conditions, this compound is reduced to reactive electrophiles that can alkylate DNA.

Substitution: The aziridine ring in this compound can participate in nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include reducing agents such as NADPH and enzymatic systems that facilitate the reduction of this compound under hypoxic conditions . The major products formed from these reactions are DNA adducts and cross-links that inhibit DNA synthesis .

Scientific Research Applications

Porfiromycin has several scientific research applications, including:

Comparison with Similar Compounds

. Similar compounds include:

Mitomycin C: The parent compound from which porfiromycin is derived.

7-Hydroxythis compound: A synthetic derivative with similar bactericidal activity.

7-Methoxymitosene: Another synthetic derivative with antibacterial properties.

This compound is unique in its higher toxicity towards hypoxic cells, making it particularly useful in targeting hypoxic tumor cells in cancer treatment .

Properties

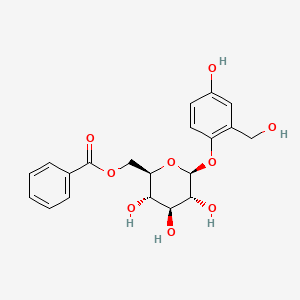

IUPAC Name |

(11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O5/c1-6-10(17)13(22)9-7(5-25-15(18)23)16(24-3)14-8(19(14)2)4-20(16)11(9)12(6)21/h7-8,14H,4-5,17H2,1-3H3,(H2,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHKSTOGXBBQCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801-52-5 | |

| Record name | Porfiromycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is porfiromycin considered preferentially toxic towards hypoxic cells?

A1: While the exact reasons are complex and not fully elucidated, several factors contribute to this compound's selective toxicity:

- Differential activation: Hypoxic cells exhibit higher reductive enzyme activity compared to well-oxygenated cells. This difference contributes to the faster activation of this compound under hypoxic conditions, leading to a higher concentration of the reactive, alkylating species [, , ].

- Drug uptake and retention: Studies have shown that this compound uptake is significantly more rapid in hypoxic cells compared to aerobic cells []. Furthermore, hypoxic cells tend to sequester this compound, leading to higher intracellular drug concentrations and prolonged exposure [].

- DNA repair mechanisms: Hypoxic conditions may impair certain DNA repair pathways, making cells more susceptible to the DNA damage caused by this compound [].

Q2: Does the intracellular location of the activating enzyme influence this compound’s efficacy?

A2: Yes, the subcellular location of the activating enzyme plays a crucial role. Studies using Chinese hamster ovary cell transfectants showed that overexpressing NADH:cytochrome b5 reductase, primarily located in mitochondria, surprisingly led to decreased sensitivity to mitomycin C and this compound. This suggests that mitochondrial sequestration of the activated drug may limit its access to nuclear DNA, thereby reducing its cytotoxic effect []. In contrast, overexpressing a cytosolic form of the enzyme restored and even increased drug sensitivity, highlighting the importance of cytosolic activation for enhanced drug efficacy [].

Q3: What is the molecular formula and weight of this compound?

A3: this compound, also known as methyl mitomycin C, has the molecular formula C16H20N4O5 and a molecular weight of 348.35 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: Yes, ultraviolet (UV) spectrophotometric assays are commonly used to quantify this compound in solution, especially in studies investigating its stability and degradation []. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structure and conformation of this compound in both solid and solution states []. Mass spectrometry, particularly electrospray ionization mass spectrometry, has been employed to identify this compound metabolites generated in the presence of rat liver preparations [].

Q5: How stable is this compound under various conditions?

A5: this compound demonstrates pH-dependent stability, exhibiting maximum stability at a pH of 8 at 30°C []. Its degradation is accelerated in acidic conditions, primarily due to the hydrolysis of the fused-ring aziridine group. In alkaline conditions, degradation occurs through the substitution of the quinoid ring amine with a hydroxyl group []. Further research is necessary to understand the stability of this compound under various storage conditions and formulations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1)](/img/structure/B1678971.png)

![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B1678976.png)